5-Bromo-1-(3-fluorobenzyl)-1H-pyrazole
Overview
Description
5-Bromo-1-(3-fluorobenzyl)-1H-pyrazole: is a heterocyclic organic compound that features a pyrazole ring substituted with a bromine atom at the 5-position and a 3-fluorobenzyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-fluorobenzyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-1H-pyrazole and 3-fluorobenzyl bromide.
N-Alkylation Reaction: The key step involves the N-alkylation of 5-bromo-1H-pyrazole with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction mixture is typically heated to a temperature range of 80-100°C for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3-fluorobenzyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-1-(3-fluorobenzyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound is used in studies to understand its interactions with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound is used as a probe to study biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3-fluorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrazole: Lacks the 3-fluorobenzyl group, making it less bulky and potentially less selective in its interactions.
1-(3-Fluorobenzyl)-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-1-(4-fluorobenzyl)-1H-pyrazole: Similar structure but with a different position of the fluorine atom on the benzyl group, which can influence its chemical and biological properties.
Uniqueness
5-Bromo-1-(3-fluorobenzyl)-1H-pyrazole is unique due to the specific combination of the bromine atom and the 3-fluorobenzyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-1-[(3-fluorophenyl)methyl]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2/c11-10-4-5-13-14(10)7-8-2-1-3-9(12)6-8/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLAAVAIYWNGCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=CC=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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